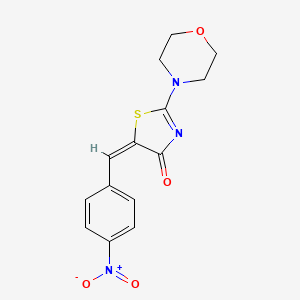
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C18H20ClN3OS and a molecular weight of 361.897 g/mol . This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general steps are as follows:
Preparation of 4-butoxybenzaldehyde: This can be synthesized by the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of N-(3-chlorophenyl)thiosemicarbazide: This is prepared by reacting 3-chloroaniline with thiosemicarbazide in an acidic medium.
Formation of this compound: The final compound is obtained by reacting 4-butoxybenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux conditions for several hours, followed by cooling and crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis in cells, and induce oxidative stress, leading to cell death. The compound’s ability to form stable complexes with metals like copper and iron is particularly important in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-butoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
4-butoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both the butoxy and chlorophenyl groups, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
767338-86-3 |
|---|---|
Molekularformel |
C18H20ClN3OS |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
1-[(E)-(4-butoxyphenyl)methylideneamino]-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C18H20ClN3OS/c1-2-3-11-23-17-9-7-14(8-10-17)13-20-22-18(24)21-16-6-4-5-15(19)12-16/h4-10,12-13H,2-3,11H2,1H3,(H2,21,22,24)/b20-13+ |
InChI-Schlüssel |
CMGYZEBUFSUFFQ-DEDYPNTBSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12004932.png)
![1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol](/img/structure/B12004933.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B12004939.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)



![4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B12004979.png)
![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)
![[4-bromo-2-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004984.png)


